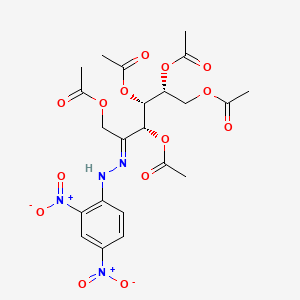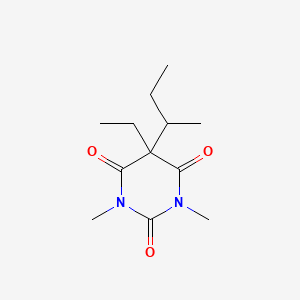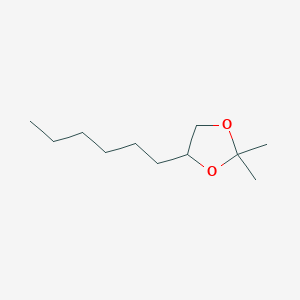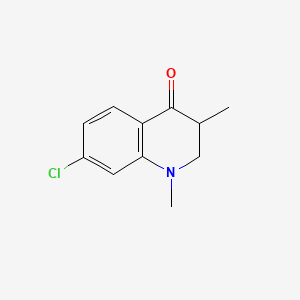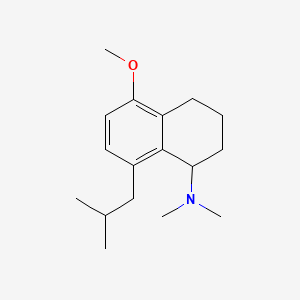
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine is a complex organic compound with a unique structure. It belongs to the class of naphthalenamines, which are derivatives of naphthalene. This compound is characterized by its tetrahydro structure, which means it has four additional hydrogen atoms compared to naphthalene, making it a saturated compound. The presence of methoxy and isobutyl groups further adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine typically involves multiple steps, starting from naphthalene or its derivatives. One common method involves the hydrogenation of naphthalene to produce tetrahydronaphthalene, followed by functional group modifications to introduce the methoxy, isobutyl, and dimethylamine groups. The reaction conditions often require the use of catalysts such as palladium or nickel and high-pressure hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and functionalization processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenamines.
科学的研究の応用
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and isobutyl groups play a crucial role in binding to these targets, while the dimethylamine group can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Similar in structure but lacks the methoxy and isobutyl groups.
1,2,3,4-Tetrahydro-5-methoxy-8-propionyl-1-naphthalenamine: Similar but has a propionyl group instead of an isobutyl group.
1,2,3,4-Tetrahydro-5,8-dimethylnaphthalene: Another similar compound with different functional groups.
Uniqueness
1,2,3,4-Tetrahydro-N,N-dimethyl-8-isobutyl-5-methoxy-1-naphthalenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and isobutyl groups, along with the dimethylamine moiety, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H27NO |
|---|---|
分子量 |
261.4 g/mol |
IUPAC名 |
5-methoxy-N,N-dimethyl-8-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H27NO/c1-12(2)11-13-9-10-16(19-5)14-7-6-8-15(17(13)14)18(3)4/h9-10,12,15H,6-8,11H2,1-5H3 |
InChIキー |
ILFCIRYEOGUUNC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C2C(CCCC2=C(C=C1)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



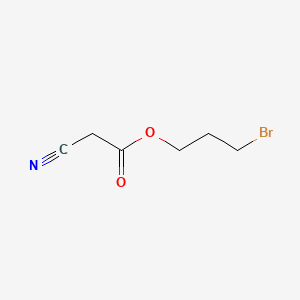
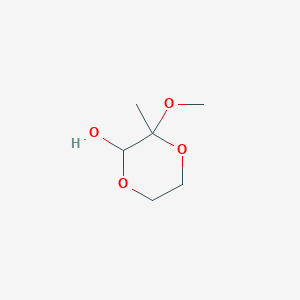

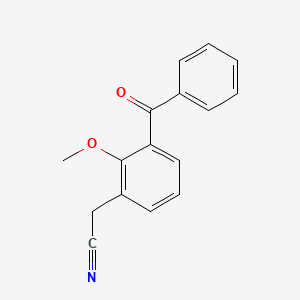
![Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
